molecular formula C9H5F3N2O B1602035 6-(Trifluoromethyl)quinoxalin-2(1H)-one CAS No. 55687-18-8

6-(Trifluoromethyl)quinoxalin-2(1H)-one

Cat. No.: B1602035
CAS No.: 55687-18-8
M. Wt: 214.14 g/mol
InChI Key: DJEISFASDVIILC-UHFFFAOYSA-N
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Description

Quinoxalin-2(1H)-ones are a class of compounds that have been the subject of research due to their interesting properties and potential applications . They have been found to exhibit fluorescence properties, which have been utilized in applications such as chemosensing and biosensing .


Synthesis Analysis

The synthesis of quinoxalin-2(1H)-ones has been the focus of many studies. Recent contributions have focused on the development of sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones . A gradual shift from metal-catalyzed to metal-free methodologies has been observed, providing an environmentally benign synthetic route in organic chemistry .


Molecular Structure Analysis

The molecular structure of quinoxalin-2(1H)-ones is characterized by a quinoxaline core, which is a type of heterocyclic compound. The trifluoromethyl group at the 6-position of the quinoxaline ring contributes to the unique properties of these compounds .


Chemical Reactions Analysis

Quinoxalin-2(1H)-ones undergo various chemical reactions. For instance, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol . This process involves the construction of various bonds via the C–H functionalization of quinoxalin-2(1H)-ones .


Physical and Chemical Properties Analysis

Quinoxalin-2(1H)-ones exhibit unique photophysical properties. They have been found to have complementarity in terms of absorbance and fluorescence windows compared with coumarins, their oxygenated counterparts .

Scientific Research Applications

Optical and Morphological Studies

6-(Trifluoromethyl)quinoxalin-2(1H)-one derivatives have been synthesized and analyzed for their optical properties, including absorption, emission, and quantum yield. The presence of the electron-withdrawing trifluoromethyl group leads to large Stoke’s shifts and fluorescence in solid state and Aggregation Induced Emission (AIE) states. These compounds exhibit interesting photophysical properties due to the formation of nano-aggregates, making them relevant in material science and optical applications (Rajalakshmi & Palanisami, 2020).

C3-H Bond Functionalization

The C-H bond functionalization of quinoxalin-2(1H)-ones, including trifluoromethylated derivatives, is gaining attention due to their biological activities and pharmaceutical properties. Recent developments in arylation, trifluoromethylation, alkylation, and alkoxylation of these compounds with hypervalent iodine(III) reagents as reaction partners or oxidants are noteworthy. These methods are compared in detail, highlighting their relevance in the synthesis of biologically active compounds (Tan et al., 2020).

Synthesis of Bioactive Natural Products

Quinoxaline-3-carboxylates and analogs, often synthesized from quinoxalin-2(1H)-ones, are key structural motifs in bioactive natural products and synthetic drugs. A protocol for the preparation of these motifs from simple raw materials has been developed, providing an efficient route for synthesizing various quinoxaline-3-carbonyl compounds. This method is significant for the production of compounds with potential biological activities (Xie et al., 2019).

Photocatalyst-Free Radical Alkylation

A photocatalyst-free radical alkylation of quinoxalin-2(1H)-ones has been described, utilizing alkyl radical precursors and acetoxybenziodoxole (BI-OAc). This method is notable for its compatibility, demonstrating the functionalization of complex molecules, including natural products and drugs. This offers a synthetic value in the chemical modification of quinoxalin-2(1H)-ones for various applications (He et al., 2020).

Metal-Free Trifluoroalkylation

A K2S2O8-mediated protocol for 3-trifluoroalkylated quinoxalin-2(1H)-ones has been developed, providing a method to construct these compounds under metal-free conditions. This approach is attractive for accessing biologically important 3-trifluoroalkylated quinoxalin-2(1H)-ones, highlighting its potential in the development of new pharmaceuticals (Meng et al., 2020).

Mechanism of Action

The mechanism of action of quinoxalin-2(1H)-ones in their various applications is largely dependent on their chemical structure and the specific functional groups present. For instance, in chemosensing applications, the fluorescence properties of quinoxalin-2(1H)-ones play a crucial role .

Future Directions

The future of research on quinoxalin-2(1H)-ones looks promising. The development of metal-free methodologies for their synthesis represents a significant advancement in the field . Furthermore, their unique properties and potential applications in areas such as chemosensing and biosensing are likely to be the focus of future studies .

Properties

IUPAC Name

6-(trifluoromethyl)-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEISFASDVIILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506871
Record name 6-(Trifluoromethyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-18-8
Record name 6-(Trifluoromethyl)-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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